Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against class I HDAC isoforms and demonstrates significant antitumor activity in vitro and in vivo. []
Relevance: While this compound shares the benzamide core structure with N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, it differs significantly in its substituents. The presence of the pyridazinone scaffold and the specific substitution pattern contribute to its unique HDAC inhibitory activity. This compound highlights the diversity of biological activities achievable through modifications to the benzamide core.
Compound Description: CTB and CTPB are activators of the p300 histone acetyltransferase (HAT) enzyme. CTB exhibits stronger interactions with key residues in the active site of p300 compared to CTPB, suggesting a potentially more efficient activation mechanism. []
Relevance: Similar to N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, both CTB and CTPB contain a benzamide core structure with a chlorine and trifluoromethyl substituent on the benzamide ring. This structural similarity suggests potential overlap in their biological targets or mechanisms of action. The differences in their substituents, particularly the presence of the pentadecyl chain in CTPB, might influence their binding affinity and selectivity for specific targets. Understanding these subtle structural differences is crucial for developing compounds with improved potency and selectivity.
Imatinib (freebase)
Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, primarily known for its application in leukemia treatment. Its crystal structure in freebase form reveals an extended conformation stabilized by hydrogen bonding. []
Relevance: Although Imatinib's structure significantly differs from N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, both are classified as kinase inhibitors. This shared biological activity, despite structural differences, underscores the potential for diverse chemical structures to target similar biological pathways. It highlights the importance of exploring a broad range of chemical scaffolds in drug discovery.
GDC-0449 (Vismodegib)
Compound Description: GDC-0449 is an orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway, investigated for its potential in treating various cancers. It exhibits favorable pharmacokinetic properties and is currently undergoing phase II clinical trials. []
Compound Description: This compound demonstrates significant inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. Its crystal structure reveals structural features that contribute to its biological activity. []
Relevance: Both this compound and N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide share a benzamide core structure with a chlorine atom and a trifluoromethyl group attached to the benzamide ring. Additionally, both compounds feature a cyclic substituent attached to the benzamide nitrogen. Despite these similarities, the presence of the indazole ring system and the specific substitution pattern in this compound differentiate its biological activity and target specificity. This emphasizes the impact of even small structural changes on a compound's pharmacological profile.
Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). It exhibits potent binding affinity and inhibitory activity against these kinases, making it a promising candidate for anti-inflammatory drug development. []
Relevance: Sharing the benzamide core with N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, this compound illustrates the versatility of this scaffold in targeting diverse protein families. This specific compound incorporates an imidazo[1,2-a]pyrazine moiety and a trifluoromethyl group on the benzamide ring, showcasing how strategic modifications can achieve dual DDR1/DDR2 inhibition. By understanding the structural features responsible for this dual activity, researchers can further optimize the benzamide scaffold for developing more potent and selective kinase inhibitors.
SSR126768A
Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist with a long duration of action. It has shown promise as a potential tocolytic agent for managing preterm labor. []
Relevance: While structurally distinct from N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide, SSR126768A highlights the diversity of biological targets addressable by modifying benzamide derivatives. SSR126768A features a unique indole-based structure, emphasizing how variations in the core scaffold can lead to compounds with distinct pharmacological profiles and therapeutic applications.
Compound Description: This compound's crystal structure reveals specific hydrogen bonding patterns and dihedral angles between its aromatic and heterocyclic rings. This structural information is crucial for understanding its potential interactions with biological targets. []
Compound Description: JC-171 is a novel and selective NLRP3 inflammasome inhibitor. It has demonstrated efficacy in in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating neurological disorders, including multiple sclerosis. []
Relevance: Although JC-171 and N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide share a benzamide core, JC-171's distinct hydroxysulfamoylphenyl substituent underscores the structural diversity within the benzamide class and their ability to target different biological pathways. This highlights the importance of exploring various substituents for fine-tuning the biological activity and therapeutic potential of benzamide-based compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.